![molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4](/img/structure/B2532996.png)
Spiro[cyclobutane-1,3'-indolin]-2'-one
Vue d'ensemble
Description
Spiro[cyclobutane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to an indolinone moiety. This compound belongs to the broader class of spirocyclic oxindoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, spiro[cyclobutane-1,3’-indolin]-2’-one serves as a valuable intermediate for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure imparts stability and rigidity, making it a promising candidate for drug development .
Medicine
In medicinal chemistry, spiro[cyclobutane-1,3’-indolin]-2’-one and its derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders. Their ability to interact with specific biological targets makes them attractive for drug discovery .
Industry
In the industrial sector, spiro[cyclobutane-1,3’-indolin]-2’-one is used in the development of advanced materials and chemical products. Its unique properties contribute to the creation of high-performance materials with specific functionalities .
Analyse Biochimique
Biochemical Properties
Spiro[cyclobutane-1,3’-indolin]-2’-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory properties against certain enzymes involved in cancer cell proliferation, such as EGFR and VEGFR-2 . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to the inhibition of their catalytic activity. Additionally, Spiro[cyclobutane-1,3’-indolin]-2’-one has been found to interact with proteins involved in cell signaling pathways, further modulating cellular responses.
Cellular Effects
The effects of Spiro[cyclobutane-1,3’-indolin]-2’-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis and necrosis in cancer cells, thereby inhibiting their proliferation . It influences cell signaling pathways, such as the EGFR and VEGFR-2 pathways, leading to altered gene expression and cellular metabolism. In normal cells, Spiro[cyclobutane-1,3’-indolin]-2’-one exhibits selective toxicity, sparing them from the adverse effects observed in cancer cells . This selective action makes it a promising candidate for targeted cancer therapy.
Molecular Mechanism
At the molecular level, Spiro[cyclobutane-1,3’-indolin]-2’-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as EGFR and VEGFR-2, inhibiting their activity and downstream signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, Spiro[cyclobutane-1,3’-indolin]-2’-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[cyclobutane-1,3’-indolin]-2’-one have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Spiro[cyclobutane-1,3’-indolin]-2’-one maintains its biological activity, consistently inducing apoptosis and inhibiting cell proliferation in cancer cells. Prolonged exposure to high concentrations may lead to some degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of Spiro[cyclobutane-1,3’-indolin]-2’-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Spiro[cyclobutane-1,3’-indolin]-2’-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, Spiro[cyclobutane-1,3’-indolin]-2’-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. This distribution pattern is crucial for understanding its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of Spiro[cyclobutane-1,3’-indolin]-2’-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression and other nuclear processes. The localization of Spiro[cyclobutane-1,3’-indolin]-2’-one is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclobutane-1,3’-indolin]-2’-one typically involves cycloaddition reactions, where an indole derivative reacts with a suitable cyclobutane precursor. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by various Lewis acids or transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of spiro[cyclobutane-1,3’-indolin]-2’-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Mécanisme D'action
The mechanism of action of spiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[indene-2,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indoles]
- Spiro[indene-2,9’-pyrrolo[3’,4’:6,7]-cyclohepta[1,2-b:4,5-b’]diindole]
- Spiropyrans
Uniqueness
Spiro[cyclobutane-1,3’-indolin]-2’-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability and rigidity. These properties make it particularly valuable in applications requiring high-performance materials and bioactive compounds .
Propriétés
IUPAC Name |
spiro[1H-indole-3,1'-cyclobutane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBPEFJSDUTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2532913.png)
![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)
![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532915.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)
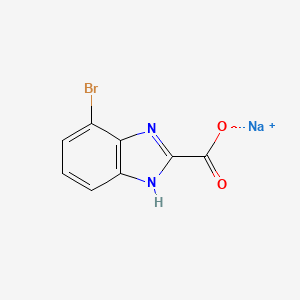
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)
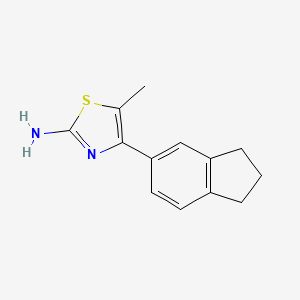
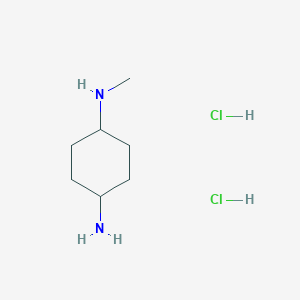
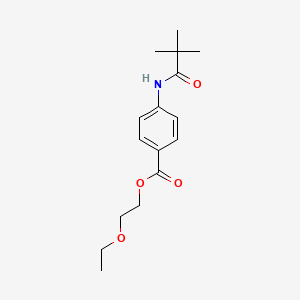
![N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2532930.png)
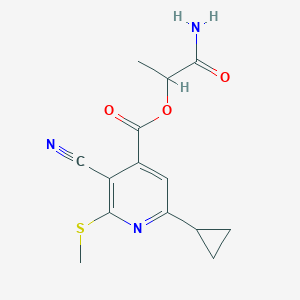

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
